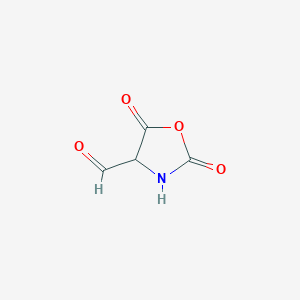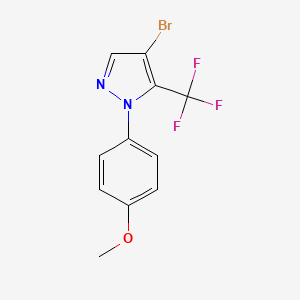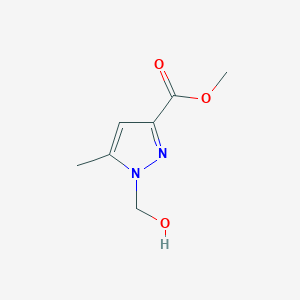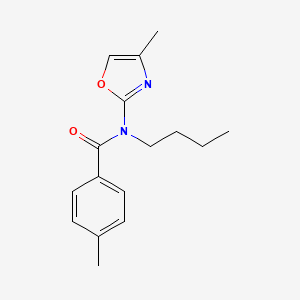![molecular formula C27H17ClF6N2Pd B12886511 [1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is a complex organometallic compound that has garnered significant interest in the field of catalysis. This compound features a palladium center coordinated to a bis(imino)acenaphthene ligand, with additional chloro and methyl groups. The presence of trifluoromethyl groups enhances the compound’s stability and reactivity, making it a valuable catalyst in various organic transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium typically involves the following steps:
Ligand Synthesis: The bis(imino)acenaphthene ligand is synthesized by reacting acenaphthenequinone with 3-(trifluoromethyl)aniline under acidic conditions to form the imine bonds.
Complex Formation: The synthesized ligand is then reacted with a palladium precursor, such as palladium(II) chloride, in the presence of a base like potassium carbonate. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions.
Final Complexation: The resulting intermediate is treated with methylating agents, such as methyl iodide, to introduce the methyl group, forming the final (methyl)palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium undergoes various types of reactions, including:
Oxidative Addition: The palladium center can undergo oxidative addition with organic halides, forming palladium(IV) intermediates.
Reductive Elimination: This reaction involves the reductive elimination of organic groups from the palladium center, regenerating the palladium(II) species.
Substitution: The chloro and methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidative Addition: Organic halides (e.g., aryl bromides) and bases (e.g., potassium carbonate) in solvents like dichloromethane.
Reductive Elimination: Heating the reaction mixture or using reducing agents like hydrazine.
Substitution: Ligand exchange reactions using phosphines or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition with aryl bromides can lead to the formation of aryl-palladium complexes, which can further undergo cross-coupling reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex drug molecules.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The palladium center undergoes oxidative addition with the substrate, forming a palladium(IV) intermediate.
Transmetalation: In cross-coupling reactions, the palladium(IV) intermediate undergoes transmetalation with an organoboron or organostannane reagent.
Reductive Elimination: The final step involves reductive elimination, releasing the product and regenerating the palladium(II) catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis[[3,5-bis(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(phenyl)palladium
- 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(ethyl)palladium
Uniqueness
The unique feature of 1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene(methyl)palladium is the presence of the trifluoromethyl groups, which enhance its stability and reactivity. This makes it a more efficient catalyst compared to similar compounds without these groups. Additionally, the specific combination of chloro and methyl ligands provides distinct reactivity patterns, making it suitable for a broader range of catalytic applications.
Propiedades
Fórmula molecular |
C27H17ClF6N2Pd |
|---|---|
Peso molecular |
625.3 g/mol |
Nombre IUPAC |
1-N,2-N-bis[3-(trifluoromethyl)phenyl]acenaphthylene-1,2-diimine;carbanide;chloropalladium(1+) |
InChI |
InChI=1S/C26H14F6N2.CH3.ClH.Pd/c27-25(28,29)16-7-3-9-18(13-16)33-23-20-11-1-5-15-6-2-12-21(22(15)20)24(23)34-19-10-4-8-17(14-19)26(30,31)32;;;/h1-14H;1H3;1H;/q;-1;;+2/p-1 |
Clave InChI |
OOEXTHBZVVSGPE-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].C1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=NC5=CC=CC(=C5)C(F)(F)F)C3=CC=C2.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


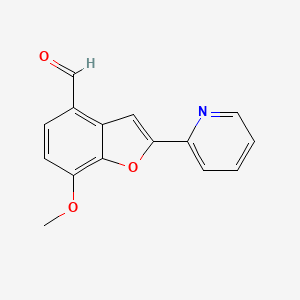
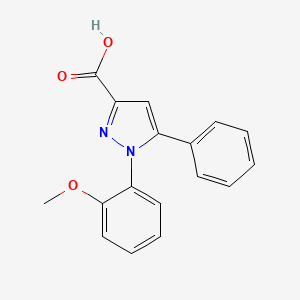
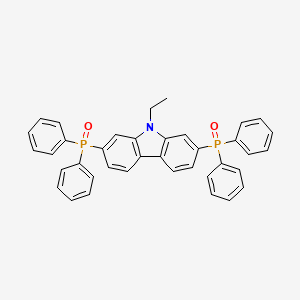

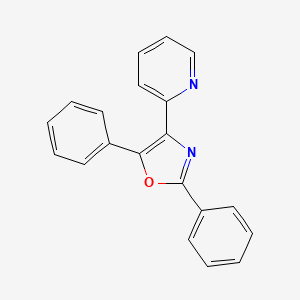

![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
